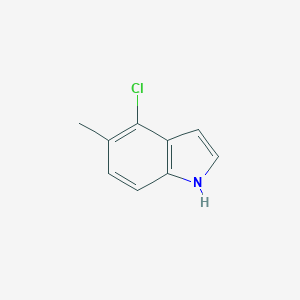

4-Chloro-5-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHWNOJOJCOGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310115 | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-43-8 | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of 4-chloro-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. This document details several established indole synthesis methodologies, adapting them for the specific target molecule. It includes detailed experimental protocols, quantitative data where available, and visualizations of the synthetic routes to aid in research and development.

Executive Summary

The synthesis of this compound can be approached through several classical indole synthesis reactions. This guide explores three primary pathways: the Fischer Indole Synthesis, the Madelung Synthesis, and the Reissert Indole Synthesis. Each method offers a unique strategy for the construction of the indole nucleus, starting from readily available or synthetically accessible precursors. The Fischer synthesis, utilizing a substituted phenylhydrazine and a carbonyl compound, is a widely applicable and historically significant method. The Madelung synthesis provides a route through the intramolecular cyclization of an N-phenylamide under strong basic conditions. The Reissert synthesis offers an alternative approach starting from an ortho-nitrotoluene derivative. This guide provides detailed theoretical protocols for each of these pathways, enabling researchers to select and optimize the most suitable route for their specific needs.

Data Presentation

Table 1: Key Intermediates and Final Product Properties

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| (4-Chloro-5-methylphenyl)hydrazine | C₇H₉ClN₂ | 156.62 | Solid | |

| N-(4-Chloro-5-methylphenyl)formamide | C₈H₈ClNO | 169.61 | Solid | |

| 2-Nitro-4-chloro-5-methyltoluene | C₈H₈ClNO₂ | 185.61 | Solid | |

| This compound | C₉H₈ClN | 165.62 | Solid |

Note: Physical state is predicted based on similar compounds and may vary.

Table 2: Comparison of Proposed Synthesis Pathways

| Synthesis Pathway | Key Starting Materials | Key Reagents | Typical Conditions | Potential Advantages | Potential Challenges |

| Fischer Indole Synthesis | (4-Chloro-5-methylphenyl)hydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Heating | High versatility, well-established.[1] | Potential for regioisomeric byproducts with unsymmetrical ketones, harsh acidic conditions.[2] |

| Madelung Synthesis | N-(2,5-Dimethyl-4-chlorophenyl)acetamide | Strong base (e.g., NaNH₂, n-BuLi) | High temperature (200-400 °C)[3] | Good for 2-substituted indoles. | Harsh reaction conditions, limited functional group tolerance.[3] |

| Reissert Indole Synthesis | 2-Nitro-4-chloro-5-methyltoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Multi-step, heating | Good for synthesis of indole-2-carboxylic acids.[4] | Requires specific ortho-nitrotoluene precursor, multi-step process.[4][5] |

Experimental Protocols

Pathway 1: Fischer Indole Synthesis

This pathway involves the reaction of (4-chloro-5-methylphenyl)hydrazine with an appropriate carbonyl compound, followed by acid-catalyzed cyclization.[1]

Step 1: Synthesis of (4-Chloro-5-methylphenyl)hydrazine

A plausible route to the required hydrazine involves the diazotization of 4-chloro-3-methylaniline followed by reduction.

-

Materials: 4-chloro-3-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Tin(II) chloride (SnCl₂).

-

Procedure:

-

Dissolve 4-chloro-3-methylaniline in concentrated hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Basify the solution with a strong base (e.g., NaOH) to precipitate the hydrazine.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield (4-chloro-5-methylphenyl)hydrazine.

-

Step 2: Fischer Indole Cyclization

-

Materials: (4-Chloro-5-methylphenyl)hydrazine, Acetaldehyde (or a suitable precursor like paraldehyde), Acid catalyst (e.g., Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)), Solvent (e.g., Toluene or Acetic acid).

-

Procedure:

-

Combine (4-chloro-5-methylphenyl)hydrazine and a slight excess of acetaldehyde in the chosen solvent.

-

Heat the mixture gently to form the corresponding hydrazone. This can often be done in situ.[6]

-

Add the acid catalyst portion-wise to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Pathway 2: Madelung Synthesis

This pathway involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine derivative.[3]

Step 1: Synthesis of N-(4-Chloro-2,5-dimethylphenyl)formamide

-

Materials: 4-Chloro-2,5-dimethylaniline, Formic acid.

-

Procedure:

-

Heat a mixture of 4-chloro-2,5-dimethylaniline and an excess of formic acid at reflux for several hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction mixture and pour it into cold water to precipitate the formamide.

-

Filter the solid, wash with water, and dry to yield N-(4-chloro-2,5-dimethylphenyl)formamide.

-

Step 2: Madelung Cyclization

-

Materials: N-(4-Chloro-2,5-dimethylphenyl)formamide, Strong base (e.g., Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)), High-boiling inert solvent (e.g., Mineral oil or Diphenyl ether).

-

Procedure:

-

Suspend N-(4-chloro-2,5-dimethylphenyl)formamide in the high-boiling solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the strong base portion-wise at room temperature.

-

Slowly heat the mixture to a high temperature (typically 200-300 °C) and maintain for several hours.[7]

-

Monitor the reaction by TLC (if possible) or by quenching small aliquots and analyzing the product.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or an alcohol.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Pathway 3: Reissert Indole Synthesis

This pathway starts with an appropriately substituted o-nitrotoluene and involves condensation with diethyl oxalate followed by reductive cyclization.[4]

Step 1: Synthesis of 2-Nitro-4-chloro-5-methyltoluene

-

Materials: 4-Chloro-3-methyltoluene, Nitrating mixture (concentrated Nitric acid and Sulfuric acid).

-

Procedure:

-

Cool a mixture of 4-chloro-3-methyltoluene in concentrated sulfuric acid to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at low temperature for a short period, then allow it to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-nitro-4-chloro-5-methyltoluene.

-

Step 2: Reissert Condensation and Cyclization

-

Materials: 2-Nitro-4-chloro-5-methyltoluene, Diethyl oxalate, Base (e.g., Potassium ethoxide (KOEt)), Reducing agent (e.g., Zinc dust (Zn)), Acetic acid (AcOH).

-

Procedure:

-

In an inert atmosphere, add 2-nitro-4-chloro-5-methyltoluene to a solution of potassium ethoxide in absolute ethanol.

-

Slowly add diethyl oxalate to the mixture and stir at room temperature for several hours.

-

Quench the reaction with dilute acid and extract the resulting ethyl (4-chloro-5-methyl-2-nitrophenyl)pyruvate.

-

Dissolve the pyruvate intermediate in glacial acetic acid.

-

Add zinc dust portion-wise to the solution, controlling the temperature with external cooling.

-

Heat the mixture to reflux for a few hours to effect reductive cyclization.

-

Cool the mixture, filter off the excess zinc, and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude indole-2-carboxylic acid.

-

The resulting acid can be decarboxylated by heating to give this compound.[4]

-

Mandatory Visualizations

Caption: Fischer Indole Synthesis Pathway.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Due to the limited availability of experimental data for 4-Chloro-5-methyl-1H-indole, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be considered as estimates.

| Property | Predicted Value |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| logP | 2.95 |

| pKa (most acidic) | 16.54 |

| pKa (most basic) | -1.97 |

| Solubility | Insoluble in water |

Proposed Synthetic Route and Experimental Protocol

A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis. This approach would involve the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization using an acid catalyst.

Proposed Fischer Indole Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Fischer Indole Synthesis

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of (3-Chloro-4-methylphenyl)hydrazine

-

Dissolve 3-Chloro-4-methylaniline in a suitable aqueous acid solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Reduce the diazonium salt in situ, for example, by the slow addition of a solution of tin(II) chloride in concentrated hydrochloric acid, while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Basify the reaction mixture with a strong base (e.g., sodium hydroxide) to precipitate the hydrazine.

-

Extract the (3-Chloro-4-methylphenyl)hydrazine with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.

Step 2: Synthesis of this compound

-

Dissolve the crude (3-Chloro-4-methylphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add a slight excess of acetaldehyde to the solution.

-

Heat the mixture to reflux for a period of time to form the corresponding hydrazone.

-

To the solution containing the hydrazone, add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

-

Continue to heat the reaction mixture to induce the Fischer indole cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a large volume of cold water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Relevance and Signaling Pathways

While there is no specific information on the biological activity of this compound, the indole scaffold is a privileged structure in medicinal chemistry and is found in a vast array of biologically active compounds. Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.

A significant number of indole-containing compounds act as ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors, which are involved in a multitude of physiological and pathological processes in the central nervous system and periphery. The following diagram provides a simplified, conceptual illustration of how an indole derivative might interact with a GPCR signaling pathway.

Caption: Conceptual diagram of an indole derivative interacting with a GPCR.

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and potential areas of application based on the known characteristics of analogous indole derivatives. This guide is intended to serve as a foundational resource for researchers looking to synthesize and explore the properties and applications of this compound.

Chemical Identity and Structure

The core structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The chlorine atom is substituted at the 4th position of the indole ring, and a methyl group is at the 5th position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound (Predicted and Experimental Analogs)

| Property | Value | Source |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₉H₈ClN | Calculated |

| Molecular Weight | 165.62 g/mol | Calculated |

| Predicted LogP | 2.8 - 3.2 | Predicted based on analogs |

| Predicted Boiling Point | 280 - 300 °C | Predicted based on analogs |

| Predicted Melting Point | 60 - 80 °C | Predicted based on analogs |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Fischer Indole Synthesis . This well-established reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Overall Reaction:

(3-Chloro-4-methylphenyl)hydrazine + Pyruvic acid → this compound-2-carboxylic acid → this compound

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound-2-carboxylic acid

-

Reactants:

-

(3-Chloro-4-methylphenyl)hydrazine hydrochloride (1 equivalent)

-

Pyruvic acid (1.1 equivalents)

-

Glacial acetic acid (as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

To a solution of (3-Chloro-4-methylphenyl)hydrazine hydrochloride in glacial acetic acid, add pyruvic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Step 2: Decarboxylation to this compound

-

Reactants:

-

This compound-2-carboxylic acid (1 equivalent)

-

Quinoline (as solvent)

-

Copper powder (catalytic amount)

-

-

Procedure:

-

Suspend this compound-2-carboxylic acid in quinoline.

-

Add a catalytic amount of copper powder.

-

Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute hydrochloric acid to remove quinoline, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Potential Biological and Chemical Significance

While specific data for this compound is not available, the indole scaffold is a well-known privileged structure in medicinal chemistry. Various substituted indoles exhibit a wide range of biological activities.

Diagram 2: Potential Areas of Application

Caption: Potential applications of this compound.

-

Anticancer Activity: Many chlorinated and methylated indole derivatives have shown potent anticancer activities by targeting various cellular pathways.

-

Antimicrobial Properties: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds.

-

Central Nervous System (CNS) Activity: Indole-based structures are found in numerous neurotransmitters (e.g., serotonin) and psychoactive compounds, suggesting potential for CNS-related drug discovery.

-

Materials Science: Indole derivatives can be used as building blocks for organic semiconductors and other functional materials.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential exploration of this compound. The proposed Fischer Indole Synthesis offers a reliable route to obtain this compound. Based on the extensive research on related indole derivatives, this compound represents a promising candidate for further investigation in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for their investigations into the properties and applications of this novel compound.

Unveiling the Biological Potential of Substituted Indole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide focuses on the biological activities of substituted indole derivatives, with a particular emphasis on chloro- and methyl-substituted analogues, given the limited direct biological data on 4-Chloro-5-methyl-1H-indole itself. The following sections will delve into the anticancer properties of various indole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant cellular pathways and workflows. The indole scaffold is a cornerstone in the development of therapeutic agents, with many derivatives exhibiting potent anticancer properties by targeting various cellular mechanisms.[1][2][3]

Quantitative Biological Activity Data

The anticancer activity of substituted indole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below are tables summarizing the in vitro cytotoxic activities of several indole derivatives, highlighting the impact of different substitution patterns on their biological efficacy.

Table 1: Cytotoxicity of Indole-Based Sulfonohydrazide Derivatives [4]

| Compound ID | Substitution on Phenyl Ring | MCF-7 (Breast) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |

| 5a | H | 78.3 | 52.4 |

| 5b | 4-CH3 | 65.2 | 35.7 |

| 5c | 4-OCH3 | 82.03 | 68.3 |

| 5d | 4-F | 42.1 | 28.5 |

| 5e | 4-Br | 25.7 | 15.3 |

| 5f | 4-Cl | 13.2 | 8.2 |

| 5g | 2-Cl | 58.4 | 41.2 |

| 5h | 2,4-diCl | 33.7 | 21.9 |

| 5i | 2-NO2 | 71.3 | 55.8 |

| 5j | 3-NO2 | 62.5 | 46.1 |

| 5k | 4-biphenyl | 17.3 | 11.5 |

Table 2: Antiproliferative Activity of Indole-Based Tyrphostin Derivatives and their Ruthenium(II) Complexes [5]

| Compound ID | HCT-116 p53+/+ (Colon) IC50 (µM) | HCT-116 p53-/- (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 2a | 1.3 ± 0.1 | 0.41 ± 0.03 | 0.12 ± 0.01 |

| 2b | 0.29 ± 0.02 | 0.28 ± 0.02 | 0.31 ± 0.03 |

| 3a | 0.11 ± 0.01 | 0.82 ± 0.05 | 0.06 ± 0.01 |

| Sorafenib | 3.8 ± 0.3 | 3.6 ± 0.2 | 3.9 ± 0.3 |

| Gefitinib | >10 | >10 | >10 |

Table 3: Cytotoxicity of Indoline Imidazolium Salt Derivatives [6]

| Compound ID | A549 (Lung) IC50 (µM) | SW480 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SMMC-7721 (Liver) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |

| 25 | 1.18 ± 0.11 | 0.45 ± 0.05 | 0.24 ± 0.03 | 0.31 ± 0.04 | 0.29 ± 0.03 |

| 26 | 0.41 ± 0.04 | 2.15 ± 0.18 | 3.21 ± 0.25 | 0.19 ± 0.02 | 1.58 ± 0.13 |

Experimental Protocols

The evaluation of the biological activity of these indole derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[7]

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are also included.[7]

-

MTT Incubation: After a 48-72 hour incubation period with the compounds, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[8]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. An IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. This allows for the identification of cell cycle arrest at specific checkpoints.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][9]

The general workflow for identifying and characterizing the anticancer properties of novel indole derivatives is a multi-step process.

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Many indole derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some indole derivatives.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-5-methyl-1H-indole: A Technical Review of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive review of the available scientific literature on 4-Chloro-5-methyl-1H-indole, a halogenated indole derivative with potential applications in pharmaceutical and agrochemical research. While direct and extensive research on this specific molecule is limited, this document consolidates the existing data and provides context through the synthesis and biological evaluation of its closely related derivatives.

Chemical and Physical Properties

Based on commercially available information, this compound is a white to light-yellow powder or crystalline solid. Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 162100-43-8 |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| Physical Form | White to light-yellow powder or crystals |

| Purity | Typically ≥97% |

| Storage Temperature | Refrigerator |

Synthesis and Characterization

Synthesis of Methyl this compound-2-carboxylate

A key intermediate, Methyl this compound-2-carboxylate, has been synthesized, and its characterization data is available.

Experimental Protocol: The synthesis of Methyl this compound-2-carboxylate has been achieved using a Hemetsberger-type indole synthesis.[1] Although the full detailed protocol for this specific molecule is embedded within a broader study, the general steps involve the thermal decomposition of an ethyl 3-azido-2-alkenoate precursor. A similar procedure was used starting with 4.6 g (18 mmol) of the corresponding azidoacrylate to yield 3.0 g (74% yield) of the desired product.[1]

¹H NMR Data (600 MHz, CDCl₃):

-

δ 9.01 (br s, 1H)

-

δ 7.28 (s, 1H)

-

δ 7.23 (d, J = 8.4 Hz, 1H)

-

δ 7.17 (d, J = 8.4 Hz, 1H)[1]

A subsequent N-methylation of this indole derivative has also been described.

Experimental Protocol for N-methylation: To a solution of methyl this compound-2-carboxylate (16.0 g, 71.8 mmol) in DMF (300 mL) was added K₂CO₃ (9.93 g, 71.8 mmol) and MeI (30.4 g, 215 mmol) at 20 °C. The reaction was stirred at 60 °C under a nitrogen atmosphere for 16 hours. Upon completion, the reaction mixture was filtered, the filter cake was washed with dichloromethane (30 mL), and the filtrate was concentrated to afford the crude N-methylated product.[2]

Synthesis of this compound-2,3-dione

A patent describes the preparation of this compound-2,3-dione, a related isatin derivative.

Experimental Protocol: This compound was prepared from 0.72 g of 4-chloro-5-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one and 0.422 g of N-chlorosuccinimide in 72 ml of carbon tetrachloride, followed by reaction with 58 ml of THF and 14 ml of water.[3] The detailed workup and purification steps are described within the patent literature.

The logical relationship for the synthesis of these derivatives can be visualized as a workflow.

References

- 1. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-1H-indole, a halogenated indole derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, provides a plausible synthetic route based on established methodologies, and explores its potential applications as a versatile building block in drug discovery and materials science.

Core Compound Properties

This compound is a solid, typically appearing as a white to light-yellow powder or crystals. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 162100-43-8 |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | This compound |

| InChI Key | PVHWNOJOJCOGOK-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound can be envisioned to proceed via the Fischer indole synthesis, starting from (3-chloro-4-methylphenyl)hydrazine and a suitable carbonyl compound, followed by cyclization under acidic conditions.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard Fischer indole synthesis and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of (3-chloro-4-methylphenyl)hydrazine

-

Diazotization: Dissolve 3-chloro-4-methylaniline in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Reduction: Prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), and cool it to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. The resulting mixture is then carefully acidified to precipitate the hydrazine salt.

-

Isolation: The precipitated (3-chloro-4-methylphenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent, and can be used directly or after neutralization.

Step 2: Fischer Indole Synthesis

-

Condensation: React the (3-chloro-4-methylphenyl)hydrazine with an equimolar amount of a suitable carbonyl compound (e.g., pyruvic acid to form the 2-carboxylic acid derivative, or an acetaldehyde equivalent) in a suitable solvent like ethanol or acetic acid to form the phenylhydrazone intermediate.

-

Cyclization: Add a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to the hydrazone solution. Heat the reaction mixture to induce cyclization. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

While a dedicated peer-reviewed publication with full characterization is not prominently available, typical spectroscopic data for this compound would be expected as follows. This data is compiled from available vendor information and predicted values.[1]

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the methyl group around δ 2.4 ppm, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the aromatic carbons, including the quaternary carbons of the indole ring, and a signal for the methyl carbon. |

| IR (Infrared) | Characteristic N-H stretching band around 3400 cm⁻¹, C-H stretching bands for aromatic and methyl groups, and C=C stretching bands for the aromatic system. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 165.62, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

History and Applications in Drug Discovery

The history of the specific discovery of this compound is not well-documented in major scientific journals. However, its emergence is tied to the broader exploration of substituted indoles as privileged scaffolds in medicinal chemistry. The indole nucleus is a core component of numerous biologically active natural products and synthetic drugs.

The introduction of chloro and methyl substituents at the 4 and 5 positions, respectively, provides a unique electronic and steric profile that can be exploited for developing selective ligands for various biological targets.

Role as a Synthetic Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The presence of the reactive N-H group and the potential for electrophilic substitution on the indole ring, as well as metal-catalyzed cross-coupling reactions at the C-Cl bond, allows for diverse functionalization.

Potential Synthetic Transformations:

Caption: Potential Synthetic Utility of the Core Scaffold.

Potential in Drug Development

While there are no prominent examples of drugs directly containing the this compound moiety in their final structure, its structural motifs are relevant to several areas of drug discovery. Halogenated indoles are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of this compound could be explored for its potential to modulate the activity of various enzymes and receptors. Further research into the biological activity of derivatives of this compound may reveal novel therapeutic applications.

Conclusion

This compound is a valuable, albeit not extensively documented, heterocyclic compound. Its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. The true potential of this molecule lies in its utility as a versatile starting material for the creation of diverse and complex chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole Derivatives and Analogs for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with extensive, specific data on the synthesis, biological activity, and pharmacokinetic profile of a wide range of 4-chloro-5-methyl-1H-indole derivatives is limited. This guide provides a comprehensive overview based on available information for this core structure and its close analogs, supplemented with data from other relevant chloro-indole derivatives to illustrate potential applications and methodologies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide focuses on the this compound core, a specific substitution pattern with potential for development in various therapeutic areas, including oncology and infectious diseases. We will explore the synthesis, biological activities, and pharmacokinetic considerations for derivatives of this core and its analogs, providing researchers and drug development professionals with a foundational understanding of this chemical space.

Synthesis of this compound Derivatives and Analogs

The synthesis of substituted indoles can be achieved through various classical and modern organic chemistry reactions. The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus from a substituted phenylhydrazine and a suitable ketone or aldehyde.

A general workflow for the synthesis of a this compound derivative via the Fischer indole synthesis is depicted below.

Figure 1: General workflow for Fischer indole synthesis.

Experimental Protocols

2.1.1 Synthesis of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole Analogs

The following protocols are adapted from the synthesis of pyridazino[4,5-b]indole analogs, which share a fused heterocyclic system with the target indole core.

Synthesis of 4-Methyl-5H-pyridazino[4,5-b]indole (2) [1]

-

Method A: A mixture of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole (217 mg, 1 mmol) and hydrazine hydrate (5 mL, 0.1 mol) is refluxed for 48 hours. The excess reagent is removed under reduced pressure, and the residue is triturated with water (10 mL). The product is collected by filtration and recrystallized from ethanol to yield colorless crystals.

-

Method B: A mixture of the corresponding thione (215 mg, 1 mmol) and hydrazine hydrate (2 mL, 0.04 mol) in ethanol (10 mL) is refluxed for 48 hours. The workup is similar to Method A.

Synthesis of N'-(4-Methyl-5H-pyridazino[4,5-b]indol-1-yl)benzohydrazide (5) [1]

-

Benzoyl chloride (140 mg, 1 mmol) is added dropwise to a solution of the hydrazino compound (213 mg, 1 mmol) in dry dioxane (7 mL).

-

The mixture is refluxed under argon for 14 hours.

-

After cooling, the volatile components are removed under reduced pressure.

-

The residue is recrystallized from ethanol to give the product as colorless crystals.

Synthesis of Ethyl 6-methyl-7H-[1][2][3]triazolo[4',3':1,6]pyridazino[4,5-b]indole-3-carboxylate (6f) [1]

-

A mixture of the hydrazino compound (100 mg, 0.47 mmol) and diethyl oxalate (7 mL) is refluxed under argon for 4 hours.

-

After cooling, the excess reagent is removed by Kugelrohr distillation.

-

The residue is purified by column chromatography (CH₂Cl₂/MeOH, 19:1) and subsequent recrystallization from ethanol to yield colorless crystals.

Biological Activity of this compound Derivatives and Analogs

Derivatives of the indole nucleus exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. The introduction of a chloro and a methyl group at the 4 and 5 positions, respectively, is anticipated to modulate these activities.

Anticancer Activity

While specific data for this compound derivatives is not widely available, related chloro-indole analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many anticancer indole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A representative pathway is the EGFR/RAS/RAF/MEK/ERK signaling cascade.

Figure 2: Hypothetical inhibition of the EGFR signaling pathway.

Table 1: Cytotoxic Activity of Related Chloro-Indole Analogs

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole | MCF-7 (Breast) | 4.25 | BenchChem |

| Compound 4j | MDA-MB-231 (Breast) | 16.18 | [2] |

| Compound 4k | MDA-MB-231 (Breast) | 25.59 | [2] |

| Compound 4k | B16F10 (Murine Melanoma) | 23.81 | [2] |

Antiviral Activity

Indole derivatives have been investigated for their potential as antiviral agents. The mechanism of action can vary, including inhibition of viral entry, replication, or assembly.

Table 2: Antiviral Activity of Related Indole Derivatives

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Tetrahydroindole Derivative (2) | HCV gt 1b | 12.4 | [2] |

| Tetrahydroindole Derivative (2) | HCV gt 2a | 8.7 | [2] |

| Tetrahydroindole Derivative (3) | HCV gt 1b | 7.9 | [2] |

| Tetrahydroindole Derivative (3) | HCV gt 2a | 2.6 | [2] |

| Indole Derivative (37) | HIV-1 | 3.58 | [2] |

Antimicrobial Activity

Certain chloroindole derivatives have shown promising activity against pathogenic bacteria.

Table 3: Antimicrobial Activity of Chloroindoles

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-Chloroindole | Uropathogenic Escherichia coli | 75 | [4] |

| 5-Chloroindole | Uropathogenic Escherichia coli | 75 | [4] |

| 5-Chloro-2-methyl-indole | Uropathogenic Escherichia coli | 75 | [4] |

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. While specific ADME data for this compound derivatives are not available, general characteristics of related chloro-indolinone derivatives have been predicted using in silico models.

Table 4: Predicted Pharmacokinetic Properties of Chloro-Indolinone Derivatives

| Parameter | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | Reference |

| Gastrointestinal (GI) Absorption | High | High | [5] |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | [5] |

| P-glycoprotein Substrate | No | No | [5] |

| CYP1A2 inhibitor | Yes | Yes | [5] |

| CYP2C19 inhibitor | Yes | Yes | [5] |

| CYP2C9 inhibitor | Yes | Yes | [5] |

| CYP2D6 inhibitor | No | No | [5] |

| CYP3A4 inhibitor | Yes | No | [5] |

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Halogenation: The introduction of a chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets. The position of the halogen is crucial; for instance, substitutions at the 4 and 5 positions of the indole moiety have been shown to favor antimicrobial activity[4].

-

Methyl Group: The methyl group at the 5-position can impact steric interactions and lipophilicity, which can affect both target binding and pharmacokinetic properties.

-

N-Substitution: Substitution at the N1 position of the indole ring can significantly alter the compound's properties. N-alkylation or N-arylation can be used to modulate solubility, metabolic stability, and target interactions.

Conclusion

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the data from analogous and related chloro-indole compounds, this scaffold holds potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research is warranted to synthesize and evaluate a diverse library of this compound derivatives to fully elucidate their structure-activity relationships, biological mechanisms of action, and pharmacokinetic profiles. The experimental protocols and data presented in this guide serve as a valuable starting point for researchers and drug development professionals interested in exploring this chemical space.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic characteristics of N7-substituted theophylline derivatives and their interaction with quinolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 4-Chloro-5-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-5-methyl-1H-indole is a halogenated and methylated indole derivative that serves as a valuable building block in organic synthesis. Its structural features make it a key intermediate in the development of a variety of compounds with potential biological activities, including anti-inflammatory, antiviral, and anticancer agents. This technical guide provides an in-depth overview of its properties, synthesis, and potential research applications, drawing from available data on the compound and its analogues.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be summarized from supplier information.

| Property | Value | Reference |

| CAS Number | 162100-43-8 | [1][2] |

| Molecular Formula | C₉H₈ClN | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| Physical Form | White to light-yellow powder or crystals | [3] |

| Storage | Refrigerator (2-8°C), dry and sealed | [3] |

Hazard Information: According to safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Synthesis of Indole Derivatives

General Protocol for N-Alkylation of a Chloro-Indole

This protocol describes the N-methylation of 4-chloroindole, a constitutional isomer of this compound, and illustrates a common transformation for indole scaffolds.

Reaction:

Materials:

-

4-chloro-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-dimethylformamide (DMF), dry

-

Methyl iodide (CH₃I)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

In an oven-dried, nitrogen-purged 3-neck round-bottom flask, dissolve 4-chloroindole (6.60 mmol) in 10 mL of dry DMF.

-

Add 60% sodium hydride (6.60 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Add methyl iodide (6.60 mmol) to the flask and continue stirring at room temperature for 15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 2:1 hexanes:ethyl acetate solvent system.

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Extract the aqueous layer three times with 50 mL of ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography using a hexanes:ethyl acetate solvent system to yield the title compound[4].

Potential Research Applications

While direct biological studies on this compound are scarce, its role as a synthetic intermediate suggests its utility in the development of bioactive molecules. The introduction of chloro and methyl groups on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Anticancer Drug Discovery

The indole scaffold is a prominent feature in many anticancer agents. Halogenated indoles, in particular, have been shown to possess potent antiproliferative activities. Derivatives of 5-chloroindole, for instance, have been investigated as inhibitors of tubulin polymerization and various protein kinases involved in cancer signaling pathways. It is plausible that this compound could serve as a precursor for the synthesis of novel kinase inhibitors or cytotoxic agents.

The workflow for such a research endeavor could be visualized as follows:

References

Spectroscopic Profile of 4-Chloro-5-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Chloro-5-methyl-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on established principles of spectroscopy and data from structurally analogous compounds. This guide includes predicted proton and carbon Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption data, and Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining such data are also provided to aid in the practical characterization of this and similar indole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known substituent effects on the indole ring system, with data from 4-chloro-1H-indole, 5-methyl-1H-indole, and 5-chloro-3-methyl-1H-indole serving as key reference points.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.1 - 8.3 | br s | - |

| H-2 | 7.1 - 7.3 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-6 | 7.0 - 7.2 | d | ~8.5 |

| H-7 | 7.2 - 7.4 | d | ~8.5 |

| C5-CH₃ | 2.4 - 2.5 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the N-H signal can be influenced by solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123 - 125 |

| C-3 | 101 - 103 |

| C-3a | 127 - 129 |

| C-4 | 120 - 122 |

| C-5 | 130 - 132 |

| C-6 | 122 - 124 |

| C-7 | 110 - 112 |

| C-7a | 135 - 137 |

| C5-CH₃ | 20 - 22 |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Note: The spectrum of a solid sample may be acquired using a KBr pellet or as a thin film.

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 165/167 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 130 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 129 | [M - HCl]⁺ | Loss of hydrogen chloride. |

| 102 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment. |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2.1.2. Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

2.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Carrier gas: Helium.

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Source temperature: 230 °C.

-

Mass range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

4-Chloro-5-methyl-1H-indole: A Technical Guide to Safety and Handling

This technical guide provides a comprehensive overview of the anticipated safety and handling requirements for 4-Chloro-5-methyl-1H-indole, designed for an audience of researchers, scientists, and drug development professionals. The information is structured to facilitate easy access to critical data, including extrapolated quantitative safety metrics, and visual workflows for safe handling and emergency procedures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess hazards similar to other chlorinated indole and pyrazole derivatives. The extrapolated GHS classification is presented below.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Oral (extrapolated) | 4 | Warning | H302: Harmful if swallowed.[2] |

Physical and Chemical Properties

Limited experimental data for the physical and chemical properties of this compound is available. The following table includes computed data for a closely related isomer, 4-Chloro-1-methyl-1H-indole, to provide an estimation.

Table 2: Physicochemical Data of 4-Chloro-1-methyl-1H-indole (CAS No. 77801-91-3)[3]

| Property | Value |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 165.0345270 Da |

| Monoisotopic Mass | 165.0345270 Da |

| Topological Polar Surface Area | 4.9 Ų |

| Heavy Atom Count | 11 |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

General Handling:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Use appropriate tools (e.g., spatulas) to handle the solid material and prevent dust generation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be required if dusts are generated and ventilation is inadequate. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

While specific data is unavailable, general information for halogenated organic compounds should be considered.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition of halogenated indoles may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[4]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the spilled material.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. However, methodologies used for similar compounds can be adapted. An example of a protocol for assessing skin irritation potential is provided below.

Protocol: In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: A commercially available reconstructed human epidermis (RhE) tissue model.

-

Procedure: a. Prepare a solution or suspension of the test article in a suitable vehicle. b. Apply a defined amount of the test article to the surface of the RhE tissue. c. Incubate the treated tissues for a specified period (e.g., 60 minutes). d. After exposure, rinse the tissues to remove the test article. e. Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative method, such as the MTT assay.

-

Data Analysis: Compare the viability of the treated tissues to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: General workflow for safely handling this compound.

Caption: Emergency response procedure for an accidental spill.

References

- 1. 4-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 204169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 3. 4-Chloro-1-methyl-1H-indole | C9H8ClN | CID 13048759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-indole for Researchers and Drug Development Professionals

Introduction: 4-Chloro-5-methyl-1H-indole is a halogenated indole derivative that serves as a key building block in organic synthesis. Its structural features make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry.

Commercial Suppliers and Physicochemical Data

This compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating the comparison of products from different sources.

| Property | Value | Supplier(s) |

| CAS Number | 162100-43-8 | Sigma-Aldrich, MySkinRecipes, MolCore |

| Molecular Formula | C₉H₈ClN | Sigma-Aldrich, MySkinRecipes, MolCore |

| Molecular Weight | 165.62 g/mol | Sigma-Aldrich, MySkinRecipes, MolCore |

| Purity | 95% - 97% | Sigma-Aldrich, MySkinRecipes |

| Physical Form | White to light-yellow powder or crystals.[1] | Sigma-Aldrich |

| Storage Temperature | 2-8°C, dry and sealed.[2] | MySkinRecipes, Sigma-Aldrich |

Synthetic Approaches

Conceptual Experimental Workflow: Fischer Indole Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, commencing from commercially available precursors. This represents a plausible synthetic route that a skilled chemist could develop.

Caption: A conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The indole scaffold is a common feature in many natural products and synthetic drugs. The introduction of a chloro and a methyl group on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Potential Therapeutic Areas

While specific biological data for this compound itself is limited, its use as a synthetic intermediate suggests its role in the development of compounds targeting a range of diseases.[2] The indole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting activities including:

-

Anti-inflammatory: Indole derivatives have been explored for their potential to modulate inflammatory pathways.

-

Antiviral: The indole scaffold is present in several antiviral agents.

-

Anticancer: Many indole-containing compounds have been investigated as potential anticancer drugs due to their ability to interact with various cellular targets.[3]

The logical relationship for its application in drug discovery is outlined in the following diagram:

Caption: A diagram illustrating the role of this compound as a starting material in a typical drug discovery workflow.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for the development of new bioactive molecules. Its utility in medicinal chemistry is underscored by the prevalence of the indole scaffold in numerous therapeutic agents. This guide provides researchers and drug development professionals with a foundational understanding of this compound, its properties, and its potential applications in the pursuit of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-methyl-1H-indole and its Analogs in Organic Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its substituted derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenated and methylated indoles, in particular, are key building blocks that allow for the fine-tuning of the electronic and steric properties of target molecules, often leading to enhanced biological activity. This document focuses on the application of 4-Chloro-5-methyl-1H-indole as a building block in organic synthesis. However, a comprehensive search of the scientific literature reveals a scarcity of specific, published synthetic protocols using this particular isomer. One vendor notes its general use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its utility in the development of compounds with potential anti-inflammatory, antiviral, or anticancer properties.[2]

Given the limited specific data for this compound, this report will provide detailed application notes and protocols for a closely related and well-documented analog, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole . This will serve to illustrate the synthetic utility of chloro-substituted indoles as building blocks in the generation of potentially bioactive molecules. The protocols and data presented are representative of the types of transformations that similarly substituted indoles can undergo.

Application Note: N-Sulfonylation of Chloro-Indoles - A Gateway to Further Functionalization

The protection of the indole nitrogen is a common and often crucial step in the multi-step synthesis of complex indole-containing molecules. The tosyl group (4-methylphenylsulfonyl) is a robust protecting group that can direct lithiation and subsequent electrophilic quenching at the C2 position of the indole ring. Furthermore, the sulfonamide linkage itself is found in various biologically active compounds.

The N-sulfonylation of 5-chloroindole demonstrates a straightforward and high-yielding method to prepare a versatile intermediate for further synthetic elaborations.[3] This transformation is typically achieved by deprotonation of the indole nitrogen with a strong base, such as sodium hydride, followed by quenching with tosyl chloride.[3] The resulting N-protected indole is often a stable, crystalline solid that is amenable to a variety of subsequent reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole

This protocol details the N-tosylation of 5-chloroindole, a representative reaction for the protection of the indole nitrogen.[3]

Materials:

-

5-chloroindole (1.00 g, 6.59 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 0.325 g, 14.1 mmol)

-

Tosyl chloride (4-methyl-benzene-1-sulfonyl chloride, 1.88 g, 9.86 mmol)

-

Dry Tetrahydrofuran (THF, 50 ml)

-

Water (25 ml)

-

Diethyl ether (50 ml)

-

Brine (25 ml)

-

Anhydrous sodium sulfate

-

Hexane

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 5-chloroindole (1.00 g, 6.59 mmol) to a round-bottom flask containing dry THF (50 ml) and cool the solution in an ice bath to 273.15 K.

-

Carefully add sodium hydride (0.325 g, 14.1 mmol) to the stirred solution.

-

Stir the reaction mixture at 273.15 K for 10 minutes.

-

Add tosyl chloride (1.88 g, 9.86 mmol) to the reaction mixture.

-

Continue stirring at 273.15 K for 2 hours.

-

Quench the reaction by adding water (25 ml) to the flask.

-

Extract the mixture with diethyl ether (2 x 25 ml).

-

Wash the combined organic layers with brine (25 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum using a rotary evaporator.

-

Recrystallize the resulting residue from a hexane and dichloromethane (4:1) mixture to yield the final product.[3]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | 5-chloroindole | Sodium hydride, Tosyl chloride | THF | 2 hours | 273.15 K | 80% | [3] |

Visualizing the Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.

Caption: Experimental workflow for the N-tosylation of 5-chloroindole.

Potential Signaling Pathway Interactions of Indole Derivatives

While specific signaling pathway data for derivatives of this compound is not available, the broader class of indole-containing compounds is known to interact with a wide range of biological targets. For instance, many indole derivatives are known to be inhibitors of various kinases, which are key components of numerous signaling pathways that regulate cell growth, proliferation, and survival. The diagram below provides a generalized representation of a kinase signaling pathway that could potentially be modulated by appropriately functionalized indole derivatives.